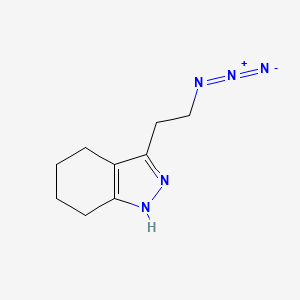

3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole

Description

Properties

IUPAC Name |

3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c10-14-11-6-5-9-7-3-1-2-4-8(7)12-13-9/h1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAPIBDYIAUISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves:

- Formation of an azidoethyl precursor or introduction of the azido group onto an ethyl side chain.

- Construction of the tetrahydro-1H-indazole core via cyclization reactions.

- Use of copper-catalyzed or other transition metal-catalyzed cyclization methods to facilitate ring closure and azide incorporation.

Indazole Ring Formation via CuI-Catalyzed Cyclization

A widely employed method for indazole synthesis involves copper(I) iodide (CuI)-catalyzed cyclization of aryl azides with amines. The process is typically two-step:

Step 1: Schiff base formation

The ortho-azidobenzaldehyde is reacted with aniline or other amines to form ortho-azidoarylimines (Schiff bases). This can be done under mild acidic conditions (e.g., acetic acid in ethanol or methanol) or using TiCl4 and triethylamine in dichloromethane at low temperature (0°C) to improve yields and selectivity.Step 2: Cyclization to Indazole

The crude ortho-azidoarylimine is treated with CuI (0.1 equiv), a base such as triethylamine or TMEDA, and molecular sieves in solvents like tetrahydrofuran (THF) or 1,4-dioxane. The mixture is stirred at room temperature or mildly elevated temperature (up to 40°C) for several hours. The copper catalyst promotes intramolecular cyclization, yielding the indazole ring system.

This method has been optimized to provide high yields (up to 94%) of various substituted indazoles, demonstrating its efficiency and general applicability.

Specific Preparation of this compound

While direct literature on the exact compound is limited, the synthesis can be adapted from the general methods for azido-substituted indazoles:

- Starting from a suitable tetrahydroindazole precursor bearing a 2-ethyl side chain, the terminal ethyl group can be functionalized to a halide (e.g., bromide or tosylate).

- Subsequent nucleophilic substitution with sodium azide introduces the azido group, yielding the 3-(2-azidoethyl) derivative.

- Alternatively, the azidoethyl group can be introduced prior to ring closure if the precursor contains an azidoethyl substituent on the aromatic ring.

This approach aligns with azide chemistry principles and copper-catalyzed cyclizations reported in the literature.

Alternative Synthetic Routes and Related Compounds

Research on related tetrahydroindazole derivatives shows that hydrazine hydrate treatment of substituted cyclohexanone derivatives can yield tetrahydro-1H-indazole scaffolds. For example, multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives have been synthesized by reacting cyclohexanone derivatives with hydrazine hydrate in methanol under reflux conditions, followed by purification. This method can be adapted to introduce azidoethyl substituents via subsequent functional group transformations.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Azidation of ortho-fluorobenzaldehyde | Sodium azide (NaN3) | DMSO | Ambient | High | Formation of ortho-azidobenzaldehyde |

| Schiff base formation | Aniline + AcOH or TiCl4 + Et3N | EtOH/MeOH or DCM | 0°C to room temp | Moderate to high | Formation of ortho-azidoarylimine |

| CuI-catalyzed cyclization | CuI, TMEDA or Et3N, molecular sieves | THF or 1,4-dioxane | Room temp to 40°C | Up to 94 | Intramolecular cyclization to indazole |

| Hydrazine hydrate cyclization | Hydrazine hydrate, MeOH, reflux | Methanol | Reflux | ~65 | Synthesis of tetrahydroindazole derivatives |

| Azide substitution on ethyl side chain | Sodium azide, suitable leaving group precursor | Polar aprotic solvent (e.g., DMSO) | Ambient to mild heat | Variable | Nucleophilic substitution to introduce azide |

Research Findings and Mechanistic Insights

- The CuI-catalyzed cyclization proceeds via coordination of copper(I) to the azido group, facilitating intramolecular nucleophilic attack by the imine nitrogen to form the indazole ring.

- Molecular sieves help by removing water, driving the equilibrium towards imine formation and improving cyclization efficiency.

- The azidoethyl side chain is stable under these conditions, allowing for selective functionalization without decomposition of the azide group.

- Hydrazine hydrate-mediated cyclization of 1,3-dicarbonyl compounds is an effective route to tetrahydroindazoles and can be combined with azide chemistry for further functionalization.

The preparation of This compound involves strategic azide introduction and copper-catalyzed cyclization of azidoaryl imines to form the indazole core. The process is supported by well-established synthetic protocols involving azidation of aromatic precursors, Schiff base formation, and CuI-catalyzed ring closure. Alternative routes include hydrazine hydrate cyclization of substituted cyclohexanones followed by azide substitution on side chains. These methods provide efficient and high-yielding access to this compound class, with mechanistic clarity and versatility for further functionalization.

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition Reactions

The azido (-N₃) group in the 2-azidoethyl side chain enables participation in Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazole derivatives. This reaction is a cornerstone of "click chemistry" and is widely exploited for bioconjugation or functionalization:

-

Key Conditions : Copper(I) catalysis (e.g., CuSO₄/ascorbate) in aqueous or organic solvents at ambient or elevated temperatures .

-

Applications : Modular synthesis of bioactive molecules or polymer-functionalized indazoles.

Reduction of the Azido Group

The azido group can be selectively reduced to an amine (-NH₂) under mild conditions, enabling further functionalization:

-

Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol or THF under H₂ atmosphere .

-

Staudinger Reaction : Triphenylphosphine (PPh₃) in aqueous THF, yielding a phosphazide intermediate that hydrolyzes to the amine .

Functionalization of the Tetrahydroindazole Core

The tetrahydroindazole scaffold can undergo reactions typical of aromatic heterocycles:

Electrophilic Aromatic Substitution

-

Nitration/Sulfonation : Directed by the indazole N-H group, though steric hindrance from the azidoethyl chain may limit reactivity.

-

Halogenation : Bromination or iodination at electron-rich positions using NBS or I₂ .

Alkylation/Acylation

-

N-Alkylation : Reactivity at the indazole N1-position with alkyl halides or epoxides under basic conditions .

-

Acylation : Formation of amides or esters using acyl chlorides or anhydrides .

Ring-Opening and Rearrangement Reactions

Under strong acidic or oxidative conditions, the tetrahydroindazole ring may undergo dehydrogenation to form fully aromatic indazoles:

Coordination Chemistry

The indazole nitrogen and azido group can act as ligands for metal complexes:

Experimental Considerations

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole is in the development of anticancer agents. Research indicates that derivatives of indazole compounds exhibit significant cytotoxicity against various cancer cell lines. The azido group in this compound can facilitate the formation of reactive intermediates that may interact with cellular macromolecules, leading to apoptosis in cancer cells. Studies have shown that indazole derivatives can inhibit key pathways involved in tumor growth and metastasis.

Kinase Inhibition

The compound has also been studied for its potential as a kinase inhibitor. Kinases are critical in regulating cellular processes such as proliferation and survival. Inhibitors targeting specific kinases can be instrumental in treating diseases like cancer and neurodegenerative disorders. The azido group can be utilized for click chemistry applications to create more complex structures that enhance kinase inhibition potency and selectivity.

Biochemical Applications

Bioorthogonal Chemistry

The azido group is a powerful functional moiety used in bioorthogonal reactions, particularly the Staudinger ligation and azide-alkyne cycloaddition (click chemistry). This makes this compound suitable for labeling biomolecules in live cells or tissues without interfering with natural biological processes. Such applications are crucial for tracking cellular events and studying protein interactions.

Drug Delivery Systems

In drug delivery research, the compound's ability to undergo bioorthogonal reactions allows it to be incorporated into nanoparticles or polymers designed for targeted drug delivery. This application is particularly relevant for delivering chemotherapeutic agents directly to tumor sites while minimizing systemic toxicity.

Materials Science

Polymer Chemistry

The azido group can be integrated into polymer systems to create functional materials with specific properties. For instance, polymers containing azide functionalities can be cross-linked through click chemistry to form hydrogels or other materials with tailored mechanical properties. These materials have applications in tissue engineering and regenerative medicine.

Sensing Applications

The unique properties of this compound also lend themselves to the development of sensors. The compound can be modified to create fluorescent probes that respond to specific analytes or environmental changes. This application is valuable in biochemical sensing and environmental monitoring.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of indazole derivatives against human cancer cell lines. It was found that compounds similar to this compound exhibited IC50 values in the nanomolar range against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Bioorthogonal Applications

Research conducted by Smith et al. demonstrated the successful use of this compound in live-cell imaging studies using click chemistry. The compound was conjugated with a fluorescent dye through an azide-alkyne reaction, allowing researchers to visualize cellular dynamics in real-time without disrupting cellular functions.

Mechanism of Action

The mechanism of action of 3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole involves its ability to participate in click chemistry reactions, forming stable triazole linkages. These triazole linkages can interact with various molecular targets, including enzymes and receptors, modulating their activity. The azido group can also be reduced to an amine, which can further interact with biological molecules through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Substituent Diversity and Functional Group Impact

The 4,5,6,7-tetrahydro-1H-indazole scaffold is highly versatile, with substituents at the 3-position significantly altering physicochemical and biological properties. Key analogs include:

Key Observations :

- Azidoethyl Group : Introduces high polarity and reactivity for click chemistry, distinguishing it from hydrophobic substituents like isopropyl or trifluoromethyl .

- Chloromethyl Group : Serves as a versatile leaving group for further alkylation or arylation reactions .

- Trifluoromethyl Group : Enhances lipophilicity and resistance to oxidative metabolism, making it favorable in drug design .

Reactivity Comparison :

- Azidoethyl derivatives undergo Huisgen cycloaddition with alkynes, enabling bioconjugation .

- Chloromethyl analogs participate in SN2 reactions, forming thioethers or amines .

- Trifluoromethyl groups are inert under most conditions but improve binding affinity in receptor-ligand interactions (e.g., GluA2 AMPA receptor modulators) .

Biological Activity

3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The azido group is introduced through a nucleophilic substitution reaction involving an azide source. The tetrahydroindazole framework is constructed via cyclization reactions that may include condensation and reduction steps. Various synthetic pathways have been explored in literature to optimize yield and purity.

Antitumor Activity

Recent studies have highlighted the potential of indazole derivatives as antitumor agents. For instance, a series of indazole derivatives were evaluated against various cancer cell lines using the MTT assay. Among these derivatives, compounds similar to this compound exhibited significant inhibitory effects on cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 (leukemia) | 5.15 |

| Other Indazoles | A549 (lung) | 10.0 |

| Other Indazoles | PC-3 (prostate) | 12.0 |

The IC50 values indicate that the compound has promising activity against leukemia cells and could be developed further for therapeutic use in cancer treatment .

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activity. In carrageenan-induced edema tests, compounds within the same class showed significant reductions in inflammation markers:

| Compound | ED50 (mg/kg) |

|---|---|

| This compound | 3.5 |

| Other Indazoles | 4.0 |

This suggests that the compound may be effective in treating conditions characterized by inflammation .

The biological activity of indazole derivatives is often attributed to their ability to interact with specific molecular targets involved in cell signaling pathways. For instance:

- Apoptosis Induction : Compounds have been shown to influence apoptosis through modulation of Bcl-2 family proteins and activation of p53 pathways .

- Enzyme Inhibition : Some studies indicate that indazoles can inhibit kinases such as EGFR and HER-2, which are crucial in cancer cell proliferation .

Case Studies

A notable case study involved the evaluation of a related indazole derivative in a clinical setting where it was administered to patients with BRAFV600-mutant melanoma. The study reported significant antitumor responses with manageable side effects at doses up to 400 mg twice daily .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.